molecular formula C18H11BrN2O B15170653 (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone CAS No. 906067-46-7

(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone

Cat. No.: B15170653
CAS No.: 906067-46-7
M. Wt: 351.2 g/mol
InChI Key: UWCQMZCXNUYULW-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is a synthetic β-carboline derivative featuring a brominated aryl group at the 3-position of the phenyl ring. β-carbolines are heterocyclic alkaloids with a tricyclic pyrido[3,4-b]indole scaffold, known for diverse pharmacological activities, including anticancer, antiviral, and neuroprotective effects . The bromophenyl substituent enhances electron-withdrawing properties and may influence binding interactions with biological targets, such as enzymes or receptors.

Properties

CAS No.

906067-46-7

Molecular Formula

C18H11BrN2O

Molecular Weight

351.2 g/mol

IUPAC Name

(3-bromophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C18H11BrN2O/c19-12-5-3-4-11(10-12)18(22)17-16-14(8-9-20-17)13-6-1-2-7-15(13)21-16/h1-10,21H

InChI Key

UWCQMZCXNUYULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 9H-beta-carboline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Substitution

  • (2-Bromophenyl)(4,9-dihydro-3H-β-carbolin-1-yl)methanone Molecular Formula: C₁₈H₁₃BrN₂O . Key Differences: Bromine at the 2-position instead of 3. This positional isomerism may alter steric and electronic interactions. For example, 2-substituted bromophenyl groups can induce greater steric hindrance in binding pockets compared to 3-substituted analogs. Stability: Crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³, similar to other methanone derivatives .
Table 1: Positional Isomer Comparison
Property 3-Bromophenyl Derivative 2-Bromophenyl Derivative 4-Bromophenyl Derivative
Bromine Position 3 2 4
Steric Hindrance Moderate High Low
Electronic Effects Electron-withdrawing Electron-withdrawing Electron-withdrawing
Crystallographic Space Group N/A Pbc2₁ N/A

Functional Group Variations

  • (3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone Bioactivity: Exhibits strong binding to human butyrylcholinesterase (BuChE) with 19 interacting residues, including 9 overlapping with reference complexes (PDB ID 5DYW). Stable RMSD fluctuations (1.2–1.9 Å) in molecular dynamics simulations suggest robust target engagement . ADMET Profile: Satisfies pharmacokinetic requirements, highlighting the importance of trifluoromethyl and chlorophenyl groups in optimizing drug-like properties .
  • Cycloalkyl-Indole Methanones Example: Cyclopentyl(1-Indole-3-yl)methanone. Key Difference: Replaces β-carboline with indole, reducing planarity. Steric hindrance in positions 2 and 3 of the indole fragment eliminates specific spectral peaks observed in β-carboline derivatives .

Thermal and Chemical Stability

  • Di(1H-tetrazol-5-yl)methanone Oxime Decomposition Temperature: 288.7°C . Comparison: Methanone derivatives with extended hydrogen-bonding networks (e.g., oxime or hydrazone groups) exhibit higher thermal stability than simpler aryl-carboline methanones, which may decompose at lower temperatures.

Cytotoxic Activity of Halogenated Analogs

  • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Activity: IC₅₀ of 100 μg/mL against MCF7 breast cancer cells . However, β-carboline derivatives may act via different mechanisms (e.g., intercalation or kinase inhibition).
Table 2: Cytotoxic and Binding Properties
Compound Target/Activity Key Structural Feature Reference
(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone N/A (Theoretical) β-carboline + 3-Bromophenyl
(3-Bromophenyl)[5-(4-Cl-Ph)-pyrazolyl]methanone BuChE inhibitor Trifluoromethyl, Chlorophenyl
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on MCF7 (IC₅₀ = 100 μg/mL) α,β-unsaturated ketone

Computational and Structural Insights

  • DFT Studies: Computational models predict that bromophenyl substitution modulates electron density distribution in β-carbolines, affecting redox potentials and binding affinity . For example, (3-bromophenyl)-indanone derivatives show distinct electronic properties compared to chlorinated analogs .
  • Molecular Dynamics: The stability of (3-Bromophenyl)[pyrazolyl]methanone in simulations (RMSD < 2 Å after 22 ns) underscores the role of substituents in maintaining target interactions .

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